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Compound of Interest

Compound Name: 2-Aminobenzhydrol

Cat. No.: B079127

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Aminobenzhydrol (also known as (2-aminophenyl)(phenyl)methanol). As experimental spectra
for this specific compound are not readily available in public spectroscopic databases, this
document presents a predicted spectroscopic profile based on its known chemical structure.
The methodologies for obtaining such data are also detailed.

Compound of Interest

Compound Name: 2-Aminobenzhydrol Chemical Structure:

Molecular Formula: C13H13NO Molecular Weight: 199.25 g/mol CAS Number: 13209-38-6

Predicted Spectroscopic Data
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The quantitative spectroscopic data for 2-Aminobenzhydrol are predicted based on

established principles of NMR, IR, and MS spectroscopy. These tables provide a clear

reference for the expected spectral characteristics for compound identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule. The following data are predicted for a standard NMR experiment.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Aminobenzhydrol

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
Protons of the
~7.20-7.40 Multiplet 5H unsubstituted phenyl
ring
Protons of the 2-
~6.60-7.15 Multiplet 4H amino substituted
phenyl ring
) Methine proton (-
~5.80 Singlet 1H
CH(OH)-)
~4.50 Broad Singlet 2H Amino protons (-NH2)
~2.50 Singlet 1H Hydroxyl proton (-OH)

Note: Solvent used can affect the chemical shifts, especially for -OH and -NH:z protons.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Aminobenzhydrol
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Chemical Shift (6, ppm)

Carbon Type

Assignment

~ 145 Quaternary C-N (aromatic)

143 Quaternary Quatern-ary carbon of 'fhe
unsubstituted phenyl ring

~129 Tertiary CH (aromatic)

~128 Tertiary CH (aromatic)

~ 127 Tertiary CH (aromatic)

~118 Tertiary CH (aromatic)

~116 Tertiary CH (aromatic)

~75 Tertiary -CH(OH)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following

characteristic absorption bands are predicted for 2-Aminobenzhydrol.

Table 3: Predicted IR Absorption Data for 2-Aminobenzhydrol
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Wavenumber . . . .

(cm-1) Intensity Vibration Type Functional Group
3400 - 3200 Strong, Broad O-H Stretch Alcohol

3450 - 3300 Medium (two bands) N-H Stretch Primary Amine
3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Weak C-H Stretch Aliphatic (methine)
1620 - 1580 Medium N-H Bend Primary Amine
1600, 1490, 1450 Medium-Strong C=C Stretch Aromatic Ring
1300 - 1200 Strong C-N Stretch Aromatic Amine
1200 - 1000 Strong C-O Stretch Secondary Alcohol
900 - 675 Strong C-H Bend Aromatic (out-of-

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Aminobenzhydrol
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m/z Value lon Type Predicted Fragment
199 [M]* Molecular lon
182 [M-OH]* Loss of hydroxyl radical
181 [M-H20]* Loss of water

Fragmentation of the

120 [C7HeNO]*

benzhydryl group

Fragmentation of the
106 [C7HsN]* ,

aminophenyl group
77 [CeHs]* Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain high-resolution *H and 3C NMR spectra of 2-Aminobenzhydrol.

Materials:

2-Aminobenzhydrol (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., CDClz or DMSO-de), ~0.7 mL

5 mm NMR tube

Pasteur pipette

Tetramethylsilane (TMS) as an internal standard
Procedure:
e Sample Preparation:

1. Accurately weigh the 2-Aminobenzhydrol sample and place it in a clean, dry vial.[1]
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2. Add approximately 0.7 mL of the chosen deuterated solvent to dissolve the sample.[1]
3. Add a small drop of TMS to the solution to serve as a reference (6 = 0.00 ppm).[1]

4. Transfer the solution into the NMR tube using a Pasteur pipette.[1]

e Instrument Setup and Data Acquisition:
1. Insert the NMR tube into the spectrometer.
2. Lock the spectrometer on the deuterium signal of the solvent.
3. Shim the magnetic field to optimize homogeneity.
4. Acquire the *H spectrum using a standard pulse program.

5. For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet
peaks for each unique carbon.

» Data Processing:
1. Apply Fourier transformation to the acquired Free Induction Decay (FID).
2. Phase and baseline correct the spectrum.
3. Calibrate the chemical shift axis using the TMS signal.

4. Integrate the peaks in the *H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid 2-Aminobenzhydrol.
Materials:
e 2-Aminobenzhydrol (1-2 mg)

e Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
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e Agate mortar and pestle
o Pellet press
Procedure:
e Sample Preparation:
1. Place about 100-200 mg of dry KBr in an agate mortar and grind it to a fine powder.
2. Add 1-2 mg of the 2-Aminobenzhydrol sample to the mortar.[2]
3. Grind the mixture thoroughly until a uniform, fine powder is obtained.
4. Transfer a portion of the powder into the pellet die.

5. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.[2]

o Data Acquisition:
1. Place the KBr pellet in the sample holder of the FTIR spectrometer.
2. Acquire a background spectrum of the empty sample compartment.

3. Acquire the sample spectrum. The instrument records the percentage of transmittance

versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
Aminobenzhydrol.

Materials:
e 2-Aminobenzhydrol

» Volatile solvent (e.g., methanol, acetonitrile)
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e Mass spectrometer (e.g., with Electron lonization - EIl source)
Procedure:
e Sample Preparation:
1. Prepare a dilute solution of 2-Aminobenzhydrol in a suitable volatile solvent.
e Instrument Setup and Data Acquisition:

1. Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a
direct insertion probe might be used, or it can be introduced via GC or LC.

2. In the case of Electron lonization (El), the sample molecules are bombarded with high-
energy electrons, causing ionization and fragmentation.

¢ Mass Analysis and Detection:

1. The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

2. The detector records the abundance of each ion.

» Data Processing:
1. The data is plotted as a mass spectrum (relative abundance vs. m/z).
2. ldentify the molecular ion peak ([M]*) to confirm the molecular weight.
3. Analyze the fragmentation pattern to deduce structural information.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 2-Aminobenzhydrol.

Relationship Between Spectroscopic Data and
Molecular Structure
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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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